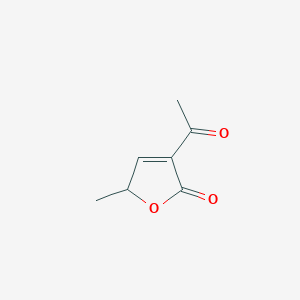

3-Acetyl-5-methylfuran-2(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918150-85-3 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

4-acetyl-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C7H8O3/c1-4-3-6(5(2)8)7(9)10-4/h3-4H,1-2H3 |

InChI Key |

NHRCTOSLKBGKJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(C(=O)O1)C(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Acetyl 5 Methylfuran 2 5h One and Analogues

Established Synthetic Pathways to 2(5H)-Furanones

The 2(5H)-furanone ring, also known as a butenolide, is a common structural motif in numerous biologically active compounds. wikipedia.org Several synthetic methodologies have been developed to access this important heterocyclic system. These methods can be broadly categorized into cyclization reactions, oxidative lactonization, and multicomponent reactions.

Cyclization Reactions for Furanone Ring Formation

Intramolecular cyclization is a cornerstone of furanone synthesis. These reactions typically involve the formation of a cyclic ester (lactone) from a linear precursor containing both a carboxylic acid or its derivative and a hydroxyl group, or a suitable leaving group. youtube.com

One common approach involves the acid- or base-catalyzed cyclization of γ-keto acids or γ-hydroxy acids. For instance, the cyclization of a δ-hydroxy acid to a δ-lactone proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the carboxylic acid. youtube.com Similarly, γ-sulfanylamides can undergo S-methylation followed by intramolecular cyclization to yield 5-amino-3(2H)-furanones. acs.org This method highlights the versatility of using different precursors and activating agents to achieve the desired furanone ring.

Another strategy employs the cycloisomerization of allenic hydroxyketones, which can be achieved in water without the need for expensive metal catalysts. organic-chemistry.org Additionally, the reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids can lead to the formation of 4-cyano-3(2H)-furanones through a domino reaction sequence. organic-chemistry.org

The table below summarizes various cyclization strategies for the synthesis of 2(5H)-furanones.

| Starting Material Type | Reaction Type | Key Reagents/Catalysts | Product Type |

| γ-Hydroxy Acids | Intramolecular Esterification | Acid or Base | 2(5H)-Furanone |

| γ-Keto Acids | Intramolecular Cyclization | Dehydrating agents | 2(5H)-Furanone |

| γ-Sulfanylamides | S-methylation/Intramolecular Cyclization | Methylating agents (e.g., MeI, Me3OBF4), DBU | 5-Amino-3(2H)-furanone acs.org |

| Allenic Hydroxyketones | Cycloisomerization | Water (catalyst-free) | 3(2H)-Furanone organic-chemistry.org |

| α,β-Acetylenic γ-hydroxy nitriles | Domino Reaction | Arenecarboxylic acids | 4-Cyano-3(2H)-furanone organic-chemistry.org |

| 2,2-Difluoro-3-hydroxy-1,4-diketones | Dehydrofluorinative Cyclization | TFA, Amines | Fluoro 3(2H)-Furanone acs.org |

Multicomponent Reaction Approaches for Furanone Synthesis

Multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency in building molecular complexity in a single step from three or more starting materials. researchgate.netnih.gov Several MCRs have been developed for the synthesis of highly substituted furanone derivatives.

One such approach involves the reaction of arylglyoxals, cyclic dicarbonyl compounds, and phenols, catalyzed by FeCl3 or MeSO3H, to produce a variety of furan (B31954) analogues. rsc.org Another example is the one-pot synthesis of furan-2(5H)-ones containing an indole (B1671886) fragment from the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.net This method is advantageous due to its use of readily available starting materials, atom economy, and simple product isolation. researchgate.net

A similar strategy has been used to synthesize furan-2(5H)-ones bearing a 4H-chromen-4-one fragment. researchgate.net This tandem MCR allows for the simultaneous formation of both the chromenone and furanone rings in a single synthetic step under mild conditions. researchgate.net

The following table highlights some multicomponent reactions used for furanone synthesis.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Arylglyoxal | Cyclic Dicarbonyl Compound | Phenol | FeCl3 or MeSO3H | Substituted Furan Analogues rsc.org |

| Indole | 4-Methoxyphenylglyoxal | Meldrum's Acid | One-pot | Furan-2(5H)-one with Indole Fragment researchgate.net |

| 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | Arylglyoxal | Meldrum's Acid | Tandem reaction | Furan-2(5H)-one with 4H-Chromen-4-one Fragment researchgate.net |

| Aryl Aldehydes | 4-Amino Pyridine | Dimethyl Acetylenedicarboxylate | Fe3O4 Nanoparticles | 3,4,5-Trisubstituted Furan-2(5H)-ones researchgate.net |

Synthesis of the 3-Acetyl-5-methylfuran-2(5H)-one Core Structure

The synthesis of this compound specifically can be approached through modifications of the general methods described above. The presence of the acetyl group at the 3-position and the methyl group at the 5-position requires careful selection of starting materials and reaction conditions.

While a direct, one-step synthesis of this compound is not extensively detailed in the provided search results, its synthesis can be envisioned through several plausible routes. One potential pathway could involve the acylation of a pre-formed 5-methyl-2(5H)-furanone at the C-3 position. Another approach could be the cyclization of a precursor that already contains the acetyl and methyl functionalities, such as a suitably substituted γ-keto acid or a related derivative.

Functional Group Interconversions and Derivatization Strategies for Furanone Systems

Once the 2(5H)-furanone core is established, further functionalization can be achieved through various chemical transformations. These modifications are crucial for creating diverse libraries of furanone analogues for biological screening and other applications.

Halogenation and Substitution Reactions on the Furanone Ring

Halogenation is a common strategy to modify the properties of furanones. nih.govtandfonline.comnih.gov The introduction of halogen atoms can significantly impact the biological activity of the resulting compounds. nih.govtandfonline.comnih.gov

For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by the addition of bromine followed by dehydrobromination. unipi.it Similarly, 3-bromo-5-methyl-2(5H)-furanone can be prepared from 5-methyl-2(5H)-furanone using bromine in carbon tetrachloride. unipi.it The use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) is also a common method for halogenating the furanone ring. quimicaorganica.org

Substitution reactions on the furanone ring allow for the introduction of a wide range of functional groups. For instance, the nitrile group at the 3-position of a furanone can be utilized to construct a thiazolidine (B150603) ring. researcher.life Halogenated furanones can serve as precursors for further derivatization through palladium-mediated coupling reactions, such as Suzuki and Sonogashira couplings. tandfonline.com These reactions enable the introduction of various aryl and alkynyl groups onto the furanone scaffold. tandfonline.comnih.gov

The table below provides examples of halogenation and substitution reactions on the furanone ring.

Acetylation and Alkylation Protocols for Furanone Derivatives

The introduction of acetyl and alkyl groups onto the furanone scaffold is a critical step in the synthesis of this compound and its analogues. These modifications are typically achieved through well-established yet carefully controlled reaction protocols.

Acetylation Strategies:

Friedel-Crafts acylation is a primary method for introducing an acetyl group onto the furan ring system. However, the inherent sensitivity of the furan nucleus to the strong Lewis acids, such as aluminum chloride (AlCl₃), often employed in classical Friedel-Crafts reactions, necessitates the use of milder catalysts to prevent polymerization and degradation of the starting material. ed.gov Boron trifluoride (BF₃) and its etherate complex have been shown to be more effective catalysts for the acylation of furans. ed.govbenthamdirect.com Another approach involves the use of triflic anhydride (B1165640) (Tf₂O) as a promoter for the Friedel-Crafts acylation of furan derivatives with carboxylic acids, which can proceed under mild conditions without the need for a traditional catalyst. acs.org

A direct synthesis of a related compound, 2-acetyl-5-methylfuran (B71968), is achieved through the reaction of 5-methylfuran with acetic anhydride, often in the presence of a suitable catalyst to drive the reaction. bohrium.com While not the exact target molecule, this illustrates a fundamental approach to acetylating a substituted furan ring.

Alkylation Protocols:

The alkylation of furanone derivatives can be complex, with the site of alkylation being dependent on the substrate and reaction conditions. For instance, the alkylation of 2(3H)-furanones can occur via either an intermolecular or intramolecular pathway, largely influenced by the solvent used. nih.gov Reactions with aluminum chloride in aromatic solvents like benzene (B151609) or toluene (B28343) tend to result in intermolecular alkylation. nih.gov

More specific to the synthesis of analogues, the alkylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones at the C5 position can be achieved through reactions with silylated enol ethers in a Mukaiyama aldol (B89426) reaction, or via a Barbier-type reaction using allyl bromides in the presence of tin or indium catalysts. nih.gov Furthermore, a facile alkylative intramolecular cyclization of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts has been reported to produce 4-alkylated 3(2H)-furanones under mild conditions. organic-chemistry.org

A summary of representative alkylation and acetylation reactions is presented in the table below.

| Reaction Type | Substrate Example | Reagents and Conditions | Product Type |

| Friedel-Crafts Acylation | Furan | Carboxylic acid, Triflic anhydride (Tf₂O) | 3- or 4-Aroylfuran |

| Acylation | 5-Methylfuran | Acetic anhydride | 2-Acetyl-5-methylfuran |

| Intermolecular Alkylation | 2(3H)-Furanone | AlCl₃, Benzene | Butadienecarboxylic acid derivative |

| C5 Alkylation | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Silylated enol ether, Lewis acid | C5-alkylated furanone |

| Intramolecular Cyclization | 3-Alkoxycarbonyl-2-oxopropyldiphenylsulfonium salt | Base | 4-Alkylated 3(2H)-furanone |

Condensation Reactions for Conjugated Systems (e.g., Chalcone (B49325) Derivatives)

The acetyl group at the 3-position of this compound serves as a key functional handle for the construction of larger, conjugated systems through condensation reactions. These reactions, primarily the Claisen-Schmidt and Knoevenagel condensations, are fundamental in synthesizing chalcone derivatives and other α,β-unsaturated ketones.

Claisen-Schmidt Condensation:

This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone, in this case, an acetylfuranone derivative. nih.gov The reaction proceeds via an aldol addition followed by dehydration to yield the characteristic α,β-unsaturated ketone of the chalcone framework. researchgate.netnih.gov For instance, 2-acetylfuran (B1664036) can be condensed with substituted benzaldehydes in the presence of a base to produce a variety of chalcone-like molecules. acs.org This methodology is directly applicable to this compound, where the methyl group of the acetyl moiety would react with an aldehyde. A range of catalysts, including sodium hydroxide, potassium hydroxide, and various other bases, can be employed to facilitate this transformation. nih.gov

Knoevenagel Condensation:

The Knoevenagel condensation is another powerful tool for forming carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. rsc.org This reaction is particularly useful for creating highly functionalized furan derivatives. For example, 5-hydroxymethylfurfural (B1680220) (a furan derivative with an aldehyde group) can react with active methylene compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in a solvent-free Knoevenagel reaction catalyzed by biogenic carbonates. nih.gov This demonstrates the reactivity of furan aldehydes in condensation reactions, a principle that can be extended to the ketone functionality in acetylfuranones.

The following table summarizes key aspects of these condensation reactions for generating conjugated furanone systems.

| Condensation Reaction | Reactants | Catalyst | Product Type |

| Claisen-Schmidt | Acetylfuran derivative, Aromatic aldehyde | Base (e.g., NaOH, KOH) | Chalcone derivative |

| Knoevenagel | Furan-2-carboxaldehyde, Active methylene compound | Weak base (e.g., piperidine, biogenic carbonates) | α,β-Unsaturated furan derivative |

Stereoselective Synthetic Approaches for Chiral Furanone Derivatives

The synthesis of chiral furanone derivatives, where specific stereoisomers are selectively produced, is of significant interest due to the prevalence of such motifs in biologically active natural products. organic-chemistry.orgnih.govrsc.org A variety of stereoselective strategies have been developed to control the stereochemistry at the chiral centers of the furanone ring.

Catalytic Asymmetric Synthesis:

One powerful approach involves the use of chiral catalysts to induce enantioselectivity. Examples include:

Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, which, through a dynamic kinetic resolution and subsequent lactonization, yields chiral multicyclic γ-lactones with high diastereoselectivity and enantioselectivity. acs.org

An organocatalytic Michael addition of boronic acids to 5-hydroxyfuran-2(5H)-one, followed by an intramolecular Passerini-type reaction, provides access to α,γ-substituted chiral γ-lactones. nih.gov

Manganese-catalyzed enantioselective oxidation of C-H bonds in carboxylic acids offers a direct route to chiral γ-lactones. rsc.org

Chiral bifunctional sulfide-catalyzed bromolactonization of α-allyl carboxylic acids can produce γ-chiral α-spiro-γ-lactones. rsc.org

Asymmetric vinylogous aldol reactions of silyloxyfurans with aldehydes, catalyzed by chiral titanium-BINOL complexes, are a well-established method for producing chiral γ-hydroxy butenolides. rsc.org

Chiral Pool Synthesis:

This strategy utilizes readily available, enantiomerically pure starting materials from nature, known as the "chiral pool," to construct the target chiral molecule. For example, γ-hydroxyalkyl-Δ²-butenolides have been synthesized starting from L-phenylalanine, a naturally occurring α-hydroxy acid. ed.gov Similarly, terpene moieties like l-menthol (B7771125) and l-borneol have been incorporated into the furanone structure to create novel chiral derivatives. acs.org

A summary of these stereoselective approaches is provided below.

| Stereoselective Strategy | Key Transformation | Chiral Source | Resulting Chiral Furanone Derivative |

| Catalytic Asymmetric Synthesis | Asymmetric transfer hydrogenation | Chiral Ru-catalyst | Chiral multicyclic γ-lactones |

| Catalytic Asymmetric Synthesis | Michael addition/Passerini reaction | Chiral organocatalyst | α,γ-substituted chiral γ-lactones |

| Catalytic Asymmetric Synthesis | C-H bond oxidation | Chiral Mn-catalyst | Chiral γ-lactones |

| Chiral Pool Synthesis | Multi-step synthesis | L-phenylalanine | γ-hydroxyalkyl-Δ²-butenolides |

| Chiral Pool Synthesis | Reaction with natural alcohols | l-menthol, l-borneol | Chiral 5-alkoxy-2(5H)-furanones |

Green Chemistry Protocols in Furanone Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for the synthesis of furanones. These "green" protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Biocatalysis:

Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity and ability to function under mild conditions, often in aqueous environments. A multienzymatic, one-pot cascade reaction has been developed for the conversion of hydroxy-functionalized furans into optically pure spirolactones, employing a combination of a chloroperoxidase, an oxidase, and an alcohol dehydrogenase. acs.orgnih.gov Organocatalysis, which uses small organic molecules as catalysts, is also considered a green alternative, as demonstrated in the one-pot synthesis of butenolide natural products. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. benthamdirect.comrsc.orgyoutube.com The synthesis of highly substituted 3(2H)-furanones has been achieved through microwave-assisted reactions, which can often be performed under solvent-free conditions, further enhancing their green credentials. rsc.orgrsc.org

Solvent-Free and Water-Based Reactions:

The elimination or replacement of volatile and toxic organic solvents is a key goal of green chemistry. Solvent-free aldol condensations have been developed for the synthesis of arylidene 3(2H)-furanones. ed.gov Water, as an environmentally benign solvent, has also been successfully employed. For example, a practical and scalable synthesis of 5-hydroxy-2(5H)-furanone from furan uses oxone as the oxidant in water. bohrium.comresearchgate.net Indium-promoted synthesis of butenolides has also been achieved in an aqueous medium. rsc.org

Use of Sustainable Catalysts:

The development of recyclable and non-toxic catalysts is another important aspect of green furanone synthesis. Nanoparticle catalysts, such as zinc oxide, offer an environmentally friendly and economically viable option for synthesizing heterocyclic molecules. researchgate.net The use of titanium silicate (B1173343) molecular sieves for the synthesis of 5-hydroxy-2(5H)-furanone is another example of employing efficient and potentially recyclable catalysts. rsc.org

The table below highlights some of these green synthetic approaches.

| Green Chemistry Approach | Key Feature | Example Application |

| Biocatalysis | Use of enzymes | Multi-enzyme cascade for spirolactone synthesis |

| Microwave-Assisted Synthesis | Rapid, energy-efficient heating | Synthesis of substituted 3(2H)-furanones |

| Solvent-Free Reaction | Elimination of organic solvents | Aldol condensation for arylidene 3(2H)-furanone synthesis |

| Aqueous Synthesis | Use of water as a solvent | Oxidation of furan to 5-hydroxy-2(5H)-furanone |

| Sustainable Catalysis | Use of benign and recyclable catalysts | Zinc oxide nanoparticles in heterocycle synthesis |

Computational and Theoretical Investigations of 3 Acetyl 5 Methylfuran 2 5h One

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Acetyl-5-methylfuran-2(5H)-one, such studies would provide invaluable data on its structure and behavior at the atomic level.

Analysis of Isomerism and Conformational Preferences (e.g., s-cis-trans)

The presence of a rotatable single bond between the furanone ring and the acetyl group suggests the existence of rotational isomers, likely s-cis and s-trans conformers. However, no specific studies were found that computationally determine the relative energies, rotational barriers, and equilibrium populations of these conformers for this compound. This type of analysis is crucial for understanding the molecule's preferred shape, which influences its reactivity and interactions.

Electronic Structure Characterization and Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of chemical bonding and structure. wisc.eduacadpubl.eu An NBO analysis of this compound would detail the electron density distribution, identify key donor-acceptor interactions, and quantify the hyperconjugative effects that contribute to its stability. This would offer insights into the electronic nature of its bonds and lone pairs. Currently, no published NBO analysis for this specific compound is available.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a virtual laboratory to map out the pathways of chemical reactions, identifying the high-energy transition states and intermediate structures that are often difficult to observe experimentally.

Transition State Analysis and Reaction Barrier Determination

For any chemical transformation involving this compound, computational methods could be used to locate the transition state structures and calculate the activation energy barriers. This information is key to predicting reaction feasibility and understanding the factors that control reaction speed. Research in this specific area for this compound has not been identified.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of how a compound interacts with its environment, such as with solvent molecules or biological macromolecules. An MD study of this compound could illuminate its solvation properties and its potential binding modes with other molecules. At present, there are no specific molecular dynamics simulation studies focused on this compound in the available literature.

Biological Activity and Mechanistic Studies of 3 Acetyl 5 Methylfuran 2 5h One Derivatives

Categorization of Biological Activities Exhibited by Furanone Scaffolds

The furanone core structure is a recurring motif in numerous natural products and has been a fertile ground for synthetic chemistry, yielding derivatives with a wide array of biological functions. researchgate.net Compounds bearing the furanone skeleton, isolated from diverse sources like plants, algae, and microorganisms, have demonstrated extensive biological effects. researchgate.net

Research on Antimicrobial Properties

Furanone derivatives have shown considerable promise as antimicrobial agents, with activity against a range of bacteria and fungi. researchgate.net Research has highlighted their ability to not only directly inhibit microbial growth but also to interfere with processes like biofilm formation, a key factor in microbial persistence and resistance. researchgate.netnih.gov

For instance, the 2(5H)-furanone derivative F131, which contains an l-borneol fragment, has demonstrated antimicrobial and biofilm-preventing activity against mixed cultures of Staphylococcus aureus and Candida albicans. nih.gov While its direct antimicrobial activity may be slightly lower than conventional drugs, it significantly enhances the efficacy of agents like fluconazole (B54011) and gentamicin. nih.gov Similarly, another 2(5H)-furanone derivative with a menthol (B31143) moiety and a sulfonyl group has been shown to boost the activity of antimicrobials against S. aureus and C. albicans. nih.gov

Studies on new chlorine-containing furanones have established their antibacterial properties, with minimal inhibitory concentrations (MICs) varying depending on the growth medium. idosi.org In a rich broth, MICs ranged from 150 to 600 mcg/ml, but in a minimal glucose solution, the activity was significantly enhanced, with a MIC of 0.75 mcg/ml. idosi.org Some furanone derivatives have also been found to increase the susceptibility of microbes to existing antibiotics. nih.gov

The following table summarizes the antimicrobial activities of selected furanone derivatives:

| Compound/Derivative | Target Organism(s) | Observed Effect(s) | Reference(s) |

| 2(5H)-furanone derivative F131 | Staphylococcus aureus, Candida albicans | Antimicrobial, biofilm prevention, enhances activity of other antimicrobials. | nih.gov |

| Halogenated furanones | Various bacteria | Potent antimicrobial, inhibition of biofilm formation. | nih.gov |

| Chlorine-containing furanones | Bacteria | Antibacterial activity, with varying MICs depending on the medium. | idosi.org |

| 2(5H)-furanone derivative F105 | Methicillin-resistant and -susceptible S. aureus | Antibacterial against planktonic and biofilm-embedded bacteria, enhances efficacy of aminoglycosides. | frontiersin.orgdntb.gov.ua |

| Thio-containing furanones (F12, F15) | Bacillus subtilis | Inhibition of biofilm formation. | nih.gov |

Investigations into Anti-inflammatory Potential

The furanone scaffold is also associated with significant anti-inflammatory properties. researchgate.net These compounds can modulate inflammatory pathways by targeting key enzymes and signaling molecules involved in the inflammatory response. nih.govnih.gov

Furanones are recognized as potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov The anti-inflammatory effects of various furanone derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Some furanone derivatives have been reported to exhibit anti-inflammatory activity comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.govtandfonline.com

Research has shown that certain novel pyridazinone derivatives synthesized from furanones act as dual inhibitors of COX-2 and 15-LOX, and also inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov The ability to dually inhibit both COX and LOX pathways may offer a broader spectrum of anti-inflammatory action with potentially fewer gastrointestinal side effects compared to traditional NSAIDs. nih.gov Furthermore, some benzofuran (B130515) derivatives have been found to inhibit the production of nitric oxide (NO), a free radical implicated in various inflammatory processes. nih.gov

| Compound/Derivative | Mechanism of Action | Observed Effect | Reference(s) |

| 2-Furanone derivatives Ia-c | Inhibition of inflammatory enzymes | Comparable anti-inflammatory activity to diclofenac. | nih.govtandfonline.com |

| Pyridazinone derivatives (5b, 8b, 8c) | Dual COX-2/15-LOX inhibition, TNF-α inhibition | Potent anti-inflammatory agents. | nih.gov |

| 4-hydroxy-3(2H)-furanones | Antioxidant activity | Superoxide anion scavenging, lipid peroxidation inhibition. | nih.gov |

| Benzofuran derivatives | Inhibition of PGE2 and NO production | Regulation of inflammatory pathways. | nih.gov |

Explorations of Anticancer Research Implications

The furanone structure is a feature of many natural products that exhibit a range of biological effects, including anticancer activity. researchgate.net Synthetic furanone derivatives have also been a focus of anticancer drug development, showing promise against various tumor cell lines. researchgate.netnih.govnih.gov

One study detailed the synthesis of new bis-2(5H)-furanone derivatives, with one compound in particular, compound 4e, demonstrating significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM and low toxicity toward normal human cells. researchgate.netnih.gov Mechanistic studies revealed that this compound induced cell cycle arrest at the S-phase in the glioma cells. researchgate.netnih.gov

Other research has focused on the synthesis of 2-furanone derivatives as starting materials for other heterocyclic compounds with cytotoxic potential. nih.govingentaconnect.com One such derivative, compound 3a, showed notable activity against a panel of cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, ovarian cancer, renal cancer, and breast cancer. nih.govingentaconnect.com

Theoretical studies have also explored the potential of furanone derivatives as anticancer agents. One such study evaluated the interaction of furanone and its derivatives with the Eag-1 potassium channel, which is often overexpressed in cancer cells. ccij-online.orgccij-online.org The results suggested that several furanone derivatives could act as Eag-1 inhibitors, potentially leading to a decrease in cancer cell growth. ccij-online.orgccij-online.org

| Compound/Derivative | Target/Mechanism | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| bis-2(5H)-furanone derivative 4e | Cell cycle arrest at S-phase, DNA interaction | C6 glioma | Significant inhibitory activity (IC50 = 12.1 μM). | researchgate.netnih.gov |

| 2-Furanone derivative 3a | MAPK14 inhibition | Leukemia (SR), Non-Small Cell Lung Cancer (NCI-H460), Colon (HCT-116), Ovarian (OVCAR-4), Renal (786-0, ACHN, UO-31), Breast (T-47D) | Promising anticancer activity. | nih.govingentaconnect.com |

| Furanone derivatives 7, 12, 16, 20, 25, 26, 29, 30 | Eag-1 potassium channel inhibition (theoretical) | Cancer cells (general) | Potential to decrease cancer cell growth. | ccij-online.orgccij-online.org |

| Sapinofuranone analogues | Not specified | Six cancer cell lines | Weak to no in vitro growth inhibitory activity. | nih.gov |

Mechanistic Studies on Biological Interactions

Understanding the mechanisms by which furanone derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has delved into their interactions with key cellular components, including enzymes and nucleic acids.

Enzyme Inhibition and Interactions with Biological Proteins

Furanone derivatives have been identified as inhibitors of various enzymes, which underpins many of their biological activities. For instance, their anti-inflammatory effects are often linked to the inhibition of COX and LOX enzymes. nih.gov Some furanone derivatives have been designed to be selective inhibitors of COX-2, which is an important target for anti-inflammatory therapies with reduced side effects. nih.govtandfonline.com

In the context of anticancer activity, certain 2-furanone derivatives have been tested as inhibitors of mitogen-activated protein kinase 14 (MAPK14) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are critical in cancer progression. nih.govingentaconnect.com One compound demonstrated better inhibitory activity against MAPK14 than the standard reference. nih.govingentaconnect.com

Furthermore, furanone derivatives have been investigated as inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and a target for cancer chemotherapy. acs.org The inhibitory mechanism involves the generation of a 2-methylene-3(2H)-furanone intermediate that inactivates the enzyme. acs.org In the realm of antimicrobial research, furanones have been shown to nonspecifically interact with a number of intracellular proteins in S. aureus, contributing to their antibacterial effect. nih.gov Some furanones have also been shown to inhibit the quorum sensing receptor proteins in bacteria, disrupting their communication and virulence. nih.govresearchgate.net

Nucleic Acid Intercalation and Reactivity with DNA

In addition to interacting with proteins, furanone derivatives have been shown to interact with nucleic acids, which can contribute to their anticancer and genotoxic effects.

Research on bis-2(5H)-furanone derivatives has indicated that some of these compounds can significantly interact with DNA. researchgate.netnih.gov Electronic, fluorescence emission, and circular dichroism spectra have provided evidence that a specific derivative, compound 4e, can bind to DNA, suggesting that DNA may be a potential target for its anticancer activity. researchgate.netnih.gov The proposed binding mode for some furanone derivatives is intercalation, where the planar structure of the molecule inserts itself between the base pairs of the DNA duplex. mdpi.com

Some furanone derivatives have also been shown to possess DNA-damaging activity. nih.gov For example, 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), a fragrant component found in soy sauce, was found to cleave single strands of supercoiled DNA. nih.gov This DNA cleavage was found to be mediated by the generation of active oxygen species through the interaction of the furanone with metal ions. nih.gov It is also important to note that some furanone derivatives have shown weak mutagenic activity in the Ames test, indicating their potential to cause DNA damage. idosi.org Furan-mediated cross-linking of nucleic acids is another area of research, offering tools to study protein-nucleic acid interactions. rsc.org

Covalent Bond Formation with Nucleophilic Sites in Biomolecules

The biological activity of certain furanone derivatives is linked to their ability to form covalent bonds with biological macromolecules. A key example involves the metabolic activation of related furan (B31954) compounds into reactive intermediates. For instance, the phase I metabolite of 2-methylfuran (B129897) is 3-acetylacrolein (AcA), a highly reactive α,β-unsaturated compound. acs.org This reactive intermediate is capable of forming covalent adducts with nucleophilic sites present in crucial biomolecules such as proteins and DNA. acs.org

Research has demonstrated that AcA can react with the nucleobases of DNA. acs.org Studies have successfully synthesized and characterized the adducts formed between AcA and 2'-deoxyadenosine (B1664071) (dA), 2'-deoxyguanosine (B1662781) (dG), and 2'-deoxycytosine (dC), confirming the potential for covalent modification of genetic material. acs.org The formation of these DNA adducts highlights a mechanism through which furan-related compounds can exert genotoxic effects. The electrophilic nature of the α,β-unsaturated system in metabolites like AcA makes it a prime target for attack by the nucleophilic centers found in amino acid residues and DNA bases, leading to the formation of stable covalent bonds that can disrupt normal cellular processes. acs.org

Role of Redox Reactions in Biological Processes

Redox reactions are fundamental to the metabolic activation and biological activity of furanone derivatives. The transformation of a relatively stable parent compound into a biologically reactive metabolite is often initiated by oxidative processes. The formation of 3-acetylacrolein (AcA) from 2-methylfuran is a classic example, mediated by cytochrome P450 enzymes, specifically CYP2E1. acs.org This enzymatic oxidation introduces a reactive α,β-unsaturated carbonyl moiety, which is crucial for the molecule's subsequent interactions. acs.org

The sulfonyl group, when incorporated into the furanone scaffold, can also influence the redox properties and biological activity of the derivatives. The combination of a sulfonyl group with the unsaturated γ-lactone moiety is a strategy employed to enhance or diversify the biological effects of these compounds. nih.gov Chiral sulfones based on 2(5H)-furanone have demonstrated significant antimicrobial activity, suggesting that the electronic properties conferred by the sulfone group play a role in their mechanism of action. nih.gov

Interference with Bacterial Quorum Sensing Systems

A significant area of research for furanone derivatives is their ability to interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes like virulence and biofilm formation. frontiersin.orgfrontiersin.org Furanones, particularly halogenated derivatives, have been identified as potent antagonists of QS systems that rely on N-acylhomoserine lactone (AHL) signaling molecules. frontiersin.orgnih.gov

These compounds are structurally similar to AHLs, which allows them to act as competitive inhibitors. scispace.com They can bind to the AHL receptor proteins, such as LasR in Pseudomonas aeruginosa, without activating the downstream signaling cascade. scispace.comnih.gov This binding competition effectively blocks the native AHL molecules from activating the QS circuit. scispace.com Studies have shown that various synthetic furanones can inhibit QS-mediated processes, with the degree of inhibition ranging from 20% to 90%. nih.gov This anti-QS activity is not limited to a single bacterial species; furanones have demonstrated inhibitory effects against the QS systems of Chromobacterium violaceum, Vibrio harveyi, and P. aeruginosa. nih.govscispace.compsu.edu

Table 1: Quorum Sensing Inhibition by Furanone Derivatives

| Furanone Derivative Type | Target Organism | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| Halogenated Furanones | Pseudomonas aeruginosa | Interfere with autoinducer recognition by the LasR receptor. | scispace.com |

| 2(5H)-Furanone | Chromobacterium violaceum | Inhibit violacein (B1683560) production by interfering with AHL signaling. | nih.gov |

| Natural Furanone | Vibrio harveyi | Inhibited quorum sensing via autoinducer 1 (AI-1). | psu.edu |

| (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate analogs | Pseudomonas aeruginosa | Inhibit Pseudomonas QS signaling, with efficacy depending on the alkanoate structure. | nih.gov |

Repression of Biofilm Formation in Bacterial Strains

The inhibition of quorum sensing by furanone derivatives directly translates to the repression of biofilm formation in many bacterial strains. psu.edu Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which protect them from antibiotics and host immune responses. nih.gov Since QS is often a critical regulator of biofilm development, its disruption prevents the formation of these resilient structures. frontiersin.orgnih.gov

Numerous studies have demonstrated the anti-biofilm properties of 2(5H)-furanone derivatives. nih.gov For example, specific derivatives have been shown to cause a two-fold reduction in the biofilm biomass of Staphylococcus aureus. nih.gov In Pseudomonas aeruginosa, halogenated furanones inhibit biofilm formation, pyocyanin (B1662382) production, and swarming motility. preprints.org The mechanism involves not just the disruption of QS signals but also direct effects on the biofilm matrix itself. Treatment with 2(5H)-furanone has been shown to alter the composition of EPS and the metabolic processes within Pseudoalteromonas marina biofilms. frontiersin.org

Table 2: Biofilm Inhibition by Furanone Derivatives

| Furanone Derivative | Bacterial Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2(5H)-furanone derivative F131 | S. aureus, C. albicans | Two-fold reduction of S. aureus biofilm biomass; inhibited mono- and mixed-species biofilms. | nih.gov |

| 2(5H)-Furanone | Aeromonas hydrophila | Significant reduction in biofilm mass on polystyrene surfaces. | nih.gov |

| Halogenated 2(5H)-furanones (A1-A3) | P. aeruginosa | Inhibition of biofilm formation by inhibiting quorum sensing systems. | preprints.org |

| 2(5H)-Furanone | Pseudoalteromonas marina | Reduced biofilm formation by altering EPS components and metabolic processes. | frontiersin.org |

Structure-Activity Relationship (SAR) Studies for Furanone Derivatives

The biological activity of furanone derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features responsible for their anti-quorum sensing and anti-biofilm properties.

One of the most critical factors is the substitution pattern on the furanone ring, particularly with halogens. scispace.com The bromination pattern has been shown to be critical for activity. scispace.com For example, in studies comparing isomers of brominated furanones, the position of the bromine atom on the 5-methylene residue was found to be more critical for binding to the LasR receptor of P. aeruginosa than a bromine at the 4-position of the ring. scispace.com This highlights the importance of specific interactions between the inhibitor and the receptor's binding pocket. scispace.com

The nature of the side chain at the 3-position also plays a significant role. For 3-alkyl-5-methylene-2(5H)-furanones, the length of the acyl chain is crucial for both reducing biofilm formation and for quorum quenching properties. scispace.com Similarly, for a series of (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate analogs, the length and structure of the alkanoate chain led to a wide range of QS inhibition, demonstrating that this part of the molecule can be fine-tuned to optimize activity. nih.gov Furthermore, the introduction of other functional groups, such as a 4-(phenylamino) group, can alter the activity profile, with studies showing that simple bromo-furan-2(5H)-one derivatives were more effective QS inhibitors than their 4-(phenylamino)-substituted counterparts. preprints.org

Table 3: Structure-Activity Relationship (SAR) Insights for Furanone Derivatives

| Structural Feature | Impact on Activity | Example Compound Class | Reference(s) |

|---|---|---|---|

| Bromination Pattern | Critical for binding to QS receptors like LasR; position of Br influences affinity. | Brominated 3-alkyl-5-methylene 2(5H)-furanones | scispace.com |

| Acyl Chain Length (at C-3) | Influences the potency of biofilm and QS inhibition. | 3-Alkyl-5-methylene 2(5H)-furanones | scispace.com |

| Alkanoate Chain (at C-3 methyl) | Modulates the degree of QS inhibition in P. aeruginosa. | (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoates | nih.gov |

| Substitution at C-4 | The presence of bulky groups like phenylamino (B1219803) can reduce QS inhibitory efficiency compared to simpler halogenated versions. | Bromo-4-(phenylamino)-furan-2(5H)-ones | preprints.org |

| Sulfonyl Group | Introduction of sulfonyl groups is a strategy to diversify or increase biological activity. | Chiral 2(5H)-furanone sulfones | nih.gov |

Advanced Analytical Methodologies for 3 Acetyl 5 Methylfuran 2 5h One Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and properties of 3-Acetyl-5-methylfuran-2(5H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of furan (B31954) derivatives, the chemical shifts of the protons are influenced by their local electronic environment. For a compound like this compound, distinct signals are expected for the methyl protons, the acetyl protons, and the protons on the furanone ring. For instance, in a related compound, 2-acetyl-5-methylfuran (B71968), the methyl protons typically appear as a singlet around 2.26 ppm, while the acetyl protons are found further downfield. chemicalbook.com The protons on the furan ring itself would exhibit characteristic shifts and coupling patterns. chemicalbook.com

¹³C NMR Spectroscopy: ¹³C NMR provides complementary information by detecting the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the acetyl group and the lactone ring are typically observed at the lower field (higher ppm values). The chemical shifts of the carbons in the furanone ring and the methyl groups provide further structural confirmation.

Interactive Data Table: Representative NMR Data for Furan Derivatives Please note that the following table includes data for a structurally related compound, 3-Methyl-2(5H)-furanone, to provide a reference for the expected chemical shifts.

| Nucleus | Chemical Shift (ppm) | Assignment | Solvent |

| ¹H | 7.256 | =CH | CDCl₃ |

| ¹H | 4.800 | -CH₂- | CDCl₃ |

| ¹H | 1.933 | -CH₃ | CDCl₃ |

| ¹³C | Data not available in sources | - | - |

| Data sourced from ChemicalBook for 3-Methyl-2(5H)-furanone. chemicalbook.com |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.net

The FTIR spectrum of a related compound, 2-acetyl-5-methylfuran, shows characteristic absorption bands that can be correlated to its structural features. researchgate.net For this compound, key vibrational bands would include:

C=O Stretching: Strong absorption bands corresponding to the carbonyl groups of the acetyl moiety and the lactone ring. These are typically found in the region of 1650-1760 cm⁻¹.

C-O-C Stretching: Bands associated with the ether linkage within the furanone ring.

C-H Stretching and Bending: Absorptions corresponding to the methyl and methine groups.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and compare them with experimental FTIR and FT-Raman data for a more accurate assignment of the spectral bands. researchgate.net

Interactive Data Table: Key FTIR Vibrational Frequencies for a Related Furan Derivative

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data not available in sources | - | - |

| Specific experimental FTIR data for this compound was not available in the provided search results. The table for 2-acetyl-5-methylfuran shows a complex spectrum with numerous bands requiring detailed assignment. researchgate.net |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In the mass spectrum of a related compound, 3-methyl-2(5H)-furanone, the molecular ion peak is observed at an m/z corresponding to its molecular weight (98 g/mol ). nist.gov Fragmentation patterns, which provide structural information, are also observed. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula.

Tandem Mass Spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion (the precursor ion) and then inducing further fragmentation to produce product ions. This technique is particularly useful for distinguishing between isomers and for the trace analysis of the compound in complex mixtures. For instance, in the analysis of 2(5H)-furanone and 3-methyl-2(5H)-furanone in food samples, specific precursor and product ion transitions are monitored for quantification. eurl-pc.eu

Interactive Data Table: GC-MS/MS Parameters for Furanone Analysis

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| 2(5H)-furanone | 5.6 | 84 | 55 | 10 |

| 2(5H)-furanone | 5.6 | 84 | 56 | 5 |

| 2(5H)-furanone | 5.6 | 55 | 41 | 45 |

| 3-Methyl-2(5H)-furanone | 6.2 | 98 | 69 | 5 |

| 3-Methyl-2(5H)-furanone | 6.2 | 98 | 41.1 | 20 |

| Data sourced from a method for analyzing furanones in food. eurl-pc.eu |

UV-Vis Spectrophotometry and Photolysis Studies

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The resulting spectrum can provide information about the electronic transitions within the molecule, particularly those involving conjugated systems. For this compound, the conjugated system of the furanone ring and the acetyl group would give rise to characteristic absorption maxima (λmax) in the UV region.

Photolysis studies, which involve irradiating a sample with UV light, can be used to investigate the photochemical reactivity and degradation pathways of the compound. The changes in the UV-Vis spectrum over time can be monitored to understand the kinetics of the photochemical reactions. For instance, studies on related compounds have utilized UV/Vis spectrophotometry to determine product yields after chemical reactions. nih.govacs.org

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC, GC×GC, GC-MS, GC-MS/MS)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is vaporized and transported through a capillary column by a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

GC coupled with Mass Spectrometry (GC-MS) is a powerful combination that provides both separation and identification. The GC separates the components of a mixture, and the MS provides a mass spectrum for each component, allowing for its identification. nist.govnist.gov The NIST Mass Spectrometry Data Center contains reference spectra that can be used for comparison. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional GC by using two columns with different stationary phases. nih.gov This is particularly advantageous for the analysis of complex volatile profiles, such as those found in food and beverages where furan derivatives are often present. nih.gov

GC-MS/MS provides high selectivity and sensitivity for the quantification of target compounds in complex matrices by monitoring specific precursor-to-product ion transitions, as described in the Mass Spectrometry section. eurl-pc.eu This is crucial for trace-level analysis in food and environmental samples.

The choice of the specific GC column and temperature program is critical for achieving good separation. For example, a DB-5ms column is commonly used for the analysis of furanones. eurl-pc.eu

Liquid Chromatography (LC, HPLC, UPLC-MS/MS, LC-APCI-MS/MS)

Liquid chromatography, particularly when coupled with mass spectrometry, serves as a cornerstone for the separation, identification, and quantification of furan derivatives in complex matrices. High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for separating compounds like furanones. For instance, a reverse-phase (RP) HPLC method can be employed with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like formic or phosphoric acid for effective separation. sielc.com

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique is instrumental in detecting trace levels of furan metabolites in biological samples. For example, a sensitive UHPLC-MS/MS method was developed for the simultaneous quantification of DNA adducts formed from a metabolite of 2-methylfuran (B129897), demonstrating the power of this technique in metabolic studies. acs.orgnih.gov The use of UPLC coupled with a quantitative time-of-flight (qToF) mass spectrometer offers the advantage of obtaining exact mass measurements, which aids in the structural confirmation of previously unidentified metabolites. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another ionization source used in LC-MS, which can be suitable for the analysis of less polar compounds like some furan derivatives.

Table 1: Representative Liquid Chromatography Parameters for Furan Derivative Analysis

| Parameter | HPLC | UPLC-MS/MS |

| Column | Newcrom R1 | Not specified |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetic Acid in Water |

| Detection | UV/Vis, MS | ESI+-MS/MS |

| Application | Separation and Impurity Isolation | Quantification of DNA adducts |

| Reference | sielc.com | acs.orgnih.gov |

This table is illustrative and based on methods for related furan compounds, not this compound.

Crystallographic and Thermal Analysis Methods

Single Crystal X-ray Diffraction (XRD) for Structural Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular geometry and the conformation of the furanone ring. mdpi.comresearchgate.net In studies of similar heterocyclic compounds, XRD analysis has been essential to confirm configurations established by other spectroscopic methods like NMR. mdpi.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are used to characterize the physical and chemical properties of a compound as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides information on thermal stability, decomposition temperatures, and the composition of multi-component systems.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine key thermal transitions such as melting point, glass transition temperature, and crystallization events.

No specific TGA or DSC data has been published for this compound.

Sample Preparation and Extraction Methodologies

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before analysis.

Solvent Extraction Techniques (Liquid-Liquid Extraction, Supercritical Fluid Extraction)

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solvent and an organic solvent. It is a foundational technique for isolating furan derivatives from aqueous samples.

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly CO₂, as the extraction solvent. SFE is considered a "green" technology due to the reduced use of organic solvents. It offers advantages in extracting thermally labile or volatile compounds from solid matrices.

Solid Phase Microextraction (SPME) and QuEChERS Methodology

Solid Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. mdpi.com Analytes partition from the sample matrix into the fiber coating. Headspace SPME is particularly useful for extracting volatile and semi-volatile compounds from solid or liquid samples and is often coupled with GC-MS analysis. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach to sample preparation that involves an initial solvent extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). A QuEChERS-like approach has been successfully tested for the determination of other furanones in complex food matrices like meat, cheese, and fish, demonstrating its potential applicability for this compound. eurl-pc.eu

Table 2: Overview of Sample Preparation Techniques for Furan Analogs

| Technique | Principle | Typical Application | Advantages | Reference |

| SPME | Adsorption of analytes onto a coated fiber | Analysis of volatile organic compounds in air or sample headspace | Solvent-free, versatile, low cost | mdpi.com |

| QuEChERS | Acetonitrile extraction followed by dSPE cleanup | Analysis of contaminants in food matrices (meat, fish, cheese) | Fast, simple, uses minimal solvent | eurl-pc.eu |

This table is illustrative and based on methods for related furan compounds, not this compound.

Research Applications and Future Directions for 3 Acetyl 5 Methylfuran 2 5h One

Role as Synthetic Precursors and Versatile Building Blocks in Organic Synthesis

The 2(5H)-furanone ring system, the core of 3-Acetyl-5-methylfuran-2(5H)-one, is widely recognized as a valuable precursor and a multifaceted building block in organic synthesis. researchgate.net Its utility stems from the inherent reactivity of the lactone ring and the presence of functional handles, which allow for a diverse range of chemical transformations. Furanones are frequently employed as starting materials for the construction of more complex heterocyclic systems. researchgate.netbenthamscience.com

A key aspect of their reactivity is the susceptibility of the furanone ring to undergo facile ring-opening and subsequent recyclization reactions. researchgate.netnih.gov This property enables their conversion into a variety of other important heterocycles. For instance, reaction with amine-based nucleophiles can transform the furanone core into corresponding pyrrolones, while treatment with hydrazine (B178648) derivatives can yield pyridazinones and pyrazoles. nih.gov This strategic conversion is a cornerstone for creating libraries of diverse heterocyclic compounds from a common furanone starting material. ekb.eg

The synthesis of novel chiral compounds from various chiral 2(5H)-furanones is also a burgeoning area of research, highlighting the role of these molecules as intermediates in stereoselective synthesis. foreverest.net The development of multicomponent reactions (MCRs) that efficiently assemble furan-2(5H)-one derivatives further underscores their importance as versatile synthetic platforms. researchgate.netresearchgate.net Moreover, furan (B31954) derivatives are increasingly being explored as bio-based building blocks for creating sustainable materials, positioning them as key intermediates in green chemistry. researchgate.netresearchgate.net

Table 1: Synthetic Transformations of the 2(5H)-Furanone Ring

| Starting Material | Reagent(s) | Product Heterocycle | Reference(s) |

|---|---|---|---|

| 2(5H)-Furanone | Amines | Pyrrolone | nih.gov |

| 2(5H)-Furanone | Hydrazine Hydrate | Pyridazinone | nih.govekb.egmdpi.com |

| 2(5H)-Furanone | Hydrazine Derivatives | Pyrazole | nih.gov |

| 2(5H)-Furanone | Hydrazine Derivatives | Oxadiazole | nih.gov |

Strategies for Designing Novel Heterocyclic Compounds Utilizing Furanone Motifs

The furanone motif is an indispensable scaffold for the rational design and development of new therapeutic agents and other functional molecules. researchgate.netresearchgate.net A primary strategy involves using the furanone ring as a template that can be systematically modified to generate new chemical entities with tailored properties. The facile conversion of the furanone core into other heterocyclic systems like pyrrolones and pyridazinones is a powerful tool for medicinal chemists. nih.govekb.eg This approach allows for the creation of diverse molecular libraries to screen for biological activity, such as anti-inflammatory, antiviral, and anticancer properties. benthamscience.comnih.govekb.eg

Structure-Activity Relationship (SAR) studies are crucial in this design process. researchgate.netresearchgate.net By synthesizing a series of furanone derivatives with varied substituents and evaluating their biological effects, researchers can identify the key structural features responsible for a desired activity. This information guides the rational design of subsequent generations of compounds with potentially improved efficacy and selectivity. researchgate.net

Another key strategy involves leveraging the furanone ring as a pharmacophore—a molecular framework that carries the essential features responsible for a drug's biological activity. researchgate.netresearchgate.net The design process may involve incorporating the furanone moiety into larger, more complex molecules or using it as a starting point for significant structural elaboration to optimize interactions with a specific biological target. researchgate.net The ultimate goal of these strategies is to harness the chemical versatility of the furanone nucleus to develop novel compounds that can address unmet needs in medicine and other scientific fields. researchgate.net

Integration of Computational and Experimental Approaches in Furanone Research

Modern research on furanones increasingly relies on a synergistic combination of computational modeling and experimental validation. This integrated approach accelerates the discovery and development of new furanone-based compounds by allowing scientists to predict molecular properties and behaviors before engaging in resource-intensive laboratory synthesis. ajchem-b.com

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is employed to explore the fundamental properties of furanone derivatives. ajchem-b.comresearchgate.net These theoretical calculations can determine parameters such as molecular orbital energies (HOMO-LUMO gaps), which indicate the electronic properties and reactivity of a molecule. ajchem-b.com Such studies can predict the potential of a furanone derivative for specific applications, for instance, by evaluating its likely reactivity or antioxidant capacity, thereby guiding the design of molecules with enhanced characteristics. ajchem-b.com

Furthermore, molecular docking simulations are a powerful computational tool for drug discovery. ccij-online.org This technique models the interaction between a furanone derivative and the active site of a biological target, such as a protein or enzyme. By predicting the binding affinity and orientation, docking studies can identify promising candidates for development as therapeutic agents, such as enzyme inhibitors. ccij-online.org

The results from these computational predictions are then used to prioritize and guide experimental work. Promising compounds identified through in silico screening are synthesized and subjected to experimental testing to validate the theoretical findings. This iterative cycle of prediction, synthesis, and testing creates a powerful feedback loop where experimental results are used to refine and improve the accuracy of the computational models, leading to a more efficient and rational design process.

Table 2: Examples of Integrated Computational and Experimental Furanone Research

| Research Focus | Computational Method(s) | Key Findings/Predictions | Experimental Correlation | Reference(s) |

|---|---|---|---|---|

| Electronic Properties & Reactivity | Density Functional Theory (DFT) | Calculated orbital energies, energy gaps, and reactivity indices to predict antioxidant potential. | Guides synthesis of derivatives with favorable electronic properties for testing. | ajchem-b.com |

| Anticancer Activity | Molecular Docking | Predicted binding affinity of furanone derivatives to the Eag-1 potassium channel, a cancer target. | Identifies promising furanone candidates for synthesis and in vitro cancer cell line testing. | ccij-online.org |

Translational Research Prospects Beyond Current Scope

The foundational research into this compound and related furanones has paved the way for numerous translational opportunities that extend beyond the current laboratory scope. The potential for these compounds to be developed into real-world applications is vast, spanning medicine, agriculture, and materials science.

In the pharmaceutical realm, a significant prospect lies in advancing the most promising furanone-based compounds from preclinical studies into clinical trials. The well-documented anticancer, anti-inflammatory, and antiviral activities of furanone derivatives provide a strong basis for their development as next-generation therapeutic agents. benthamscience.comnih.govekb.egccij-online.org

A particularly exciting area is the development of anti-infectives that function by disrupting bacterial communication. Certain brominated furanones are known to inhibit quorum sensing, the signaling mechanism bacteria use to coordinate group behaviors like biofilm formation and virulence factor production. mdpi.comnih.gov Translating this research could lead to novel antimicrobial therapies that combat antibiotic resistance by disarming pathogens rather than killing them, thus exerting less selective pressure for the development of resistance. mdpi.com

In the field of materials science, furan derivatives are being recognized as key bio-based building blocks for the synthesis of sustainable polymers. researchgate.net Future research could focus on polymerizing furanone-based monomers to create novel bioplastics, adhesives, and coatings, offering a renewable alternative to materials derived from fossil fuels.

Finally, the food industry presents several translational avenues. The role of furanones as flavor and aroma compounds is well-established. foreverest.netnih.gov Further research could lead to their use as functional food additives or nutraceuticals, leveraging their known antioxidant properties. nih.gov Additionally, understanding the role of furanones as signaling molecules in microorganisms important to food production, such as Lactobacillus helveticus in cheese making, could lead to new technologies for enhancing food quality and safety. researchgate.net

Q & A

Q. Q: What are the established synthetic routes for 3-Acetyl-5-methylfuran-2(5H)-one, and what optimization strategies are recommended for lab-scale synthesis?

A:

- Key Methods :

- Lactonization : Cyclization of substituted 2-oxocarboxylic acids under acidic or enzymatic conditions to form the furanone core .

- Claisen-Schmidt Condensation : Acetylation of methyl-substituted furan precursors using acetylating agents (e.g., acetic anhydride) with Lewis acid catalysts (e.g., AlCl₃) .

- Optimization Strategies :

- Catalyst Selection : Use of mild catalysts (e.g., H₃PO₄) to reduce side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature Control : Low temperatures (0–5°C) improve selectivity for the acetylated product .

Advanced Mechanistic Studies

Q. Q: How can researchers elucidate the reaction mechanisms governing the acetylation and ring-opening reactivity of this compound?

A:

- Methodological Approaches :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- Computational Modeling : DFT calculations to map transition states and electron density profiles .

- Trapping Intermediates : Use quenching agents (e.g., D₂O) to isolate reactive intermediates (e.g., enolates) during ring-opening reactions .

- Contradiction Resolution : Conflicting data on regioselectivity can be addressed by correlating steric/electronic effects with substituent positioning .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure and purity of this compound?

A:

- Primary Techniques :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the acetyl (δ ~2.3 ppm) and lactone carbonyl (δ ~170 ppm) groups .

- NOESY : Confirm spatial proximity of methyl and acetyl substituents .

2. HPLC-MS : Quantify purity (>95%) and detect trace isomers .

3. X-ray Crystallography : Resolve absolute stereochemistry (if chiral) and confirm lactone ring geometry .

Isomer-Specific Challenges

Q. Q: How does the presence of structural isomers impact the characterization of this compound, and what methods resolve them?

A:

- Isomer Types :

- Tautomers : Keto-enol equilibria under varying pH conditions.

- Positional Isomers : Acetyl group migration (e.g., 3- vs. 4-acetyl derivatives) .

- Resolution Methods :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate isomers .

- Dynamic NMR : Monitor isomerization rates in real-time using variable-temperature NMR .

- Isotopic Labeling : Track acetyl group mobility using ¹³C-labeled precursors .

Biological Activity Evaluation

Q. Q: What in vitro and in vivo models are appropriate for evaluating the bioactivity of this compound?

A:

- In Vitro Models :

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential .

- Cytotoxicity Screening : Use cancer cell lines (e.g., HCT116) with IC₅₀ calculations .

- In Vivo Models :

- Data Interpretation : Bioactivity discrepancies may arise from differences in cell permeability or metabolic stability .

Data Contradiction Analysis

Q. Q: How can researchers address contradictions in reported biological activities of this compound derivatives?

A:

- Root Causes :

- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, passage number) .

- Structural Analog Artifacts : Impurities from synthetic byproducts (e.g., unreacted acetyl precursors) .

- Mitigation Strategies :

- Dose-Response Curves : Establish linearity across concentrations (e.g., 1–100 μM).

- Orthogonal Assays : Validate hits using fluorescence-based and colorimetric readouts .

- SAR Studies : Compare bioactivity across analogs to identify critical substituents .

Stability and Degradation

Q. Q: What factors influence the stability of this compound under storage and experimental conditions?

A:

- Degradation Pathways :

- Hydrolysis : Lactone ring opening in aqueous media (pH-dependent) .

- Oxidation : Acetyl group degradation under light/oxygen exposure .

- Stabilization Methods :

Computational Predictions

Q. Q: How can computational tools predict the physicochemical and ADMET properties of this compound?

A:

- Key Parameters :

- LogP : Predict lipophilicity using software (e.g., MarvinSuite) to estimate membrane permeability .

- pKa : Determine acidic/basic sites (e.g., lactone carbonyl) for ionization profiling .

- ADMET Predictions :

Comparative Structural Analysis

Q. Q: How do structural modifications (e.g., methyl vs. phenyl substituents) alter the reactivity of this compound compared to analogs?

A:

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -NO₂): Increase lactone ring stability but reduce nucleophilic reactivity .

- Steric Bulk (e.g., -Ph): Hinders acetylation at position 3, favoring alternative sites .

- Case Study :

- 5-Phenylfuran-2(5H)-one : Enhanced π-π stacking in enzyme binding pockets compared to methyl analogs .

Regulatory Considerations

Q. Q: What regulatory guidelines apply to the safety assessment of this compound in preclinical studies?

A:

- Key Frameworks :

- Documentation :

- Genotoxicity Data : Ames test (OECD 471) and micronucleus assay (OECD 487) .

- Impurity Profiling : ICH Q3A/B standards for synthetic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.